molecular formula C16H23N3O2S B4056315 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea

Cat. No.: B4056315
M. Wt: 321.4 g/mol
InChI Key: HMRKEKHBPTXLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15109816 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyfunctionality Substituted Heterocycles

Research into polyfunctionally substituted heterocycles, including thioureas and pyrrolidine derivatives, explores their synthesis for various applications. These compounds serve as intermediates in producing complex heterocyclic structures, demonstrating their significance in synthetic organic chemistry and potential in material science and catalysis. For example, studies have shown novel syntheses of thienopyrimido-1,2,4-triazoles, indicating the versatility of thiourea derivatives in heterocyclic chemistry (El-Gazzar, Hegab, Swelam, & Aly, 2002).

Organocatalysis

Thiourea derivatives are pivotal in organocatalysis, facilitating asymmetric reactions to produce compounds with high enantioselectivity. This aspect is crucial for synthesizing pharmaceuticals and biologically active molecules. Research has developed highly diastereo- and enantioselective cycloaddition reactions using thiourea-tertiary amine catalysts, yielding spiro[pyrrolidin-3,2'-oxindoles] with excellent results (Wang et al., 2016).

Electrochemical and Electrochromic Properties

The study of poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives, including those incorporating pyrrolidine and thiourea moieties, highlights their potential in electrochemical and electrochromic applications. These materials exhibit significant electroactivity and robustness, making them suitable for use in electronic devices (Hwang, Son, & Shim, 2010).

Antibacterial and Antiviral Applications

Derivatives of thioureas, including those with structural similarities to N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea, have been explored for their antimicrobial and antiviral properties. For instance, thienopyrimidine and substituted 2-thienylthiourea derivatives have shown promising antibiotic activities against various bacterial and fungal strains (Al-Omran & El-Khair, 2004).

Properties

IUPAC Name

1-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-15-10-12(17-16(21)18-14-8-5-9-22-14)11-19(15)13-6-3-1-2-4-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRKEKHBPTXLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.